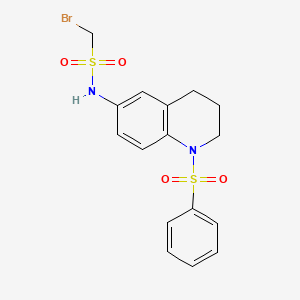

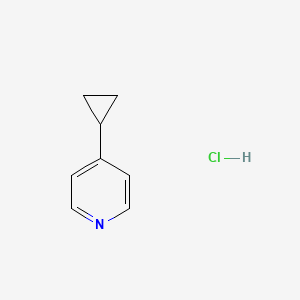

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Microwave-assisted Cleavage of Methyl Phenyl Ethers

Research by Fredriksson and Stone-Elander (2002) introduced a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This technique is significant for synthesizing precursor compounds for labeling by alkylation, demonstrating the potential utility in radiochemistry and chemical synthesis (Fredriksson & Stone-Elander, 2002).

Acceleration of Reaction Rates

Kitz and Wilson (1963) discovered that methanesulfonyl fluoride's reaction rate with acetylcholinesterase is increased by substituted ammonium ions. This finding suggests a potential application in enzymology and biochemistry, where controlling reaction rates can be crucial (Kitz & Wilson, 1963).

Friedel–Crafts-Type Alkylation

Kuhakarn et al. (2011) described a Friedel–Crafts-type alkylation using bromodifluoro(phenylsulfanyl)methane to synthesize thioesters, benzophenones, and naturally occurring xanthone derivatives. This chemical strategy may offer insights into the synthetic versatility of related bromo- and sulfonyl-containing compounds in organic synthesis (Kuhakarn et al., 2011).

Renal Vasodilation Activity

Anan et al. (1996) explored the DA1 agonistic activities of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including those with methanesulfonamido groups, showing potential applications in medicinal chemistry for designing drugs targeting renal vasodilation (Anan et al., 1996).

Synthesis of N-Methanesulfonyl Isoindolines

Research by Kreher and Use (1976) on the synthesis of carbocyclic substituted N-methane-sulfonyl-isoindolines as precursors for unsymmetric substituted 2H-isoindoles highlights the role of sulfonyl compounds in facilitating cyclization reactions under basic conditions. This process underlines the importance of such compounds in synthetic organic chemistry (Kreher & Use, 1976).

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1-bromomethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O4S2/c17-12-24(20,21)18-14-8-9-16-13(11-14)5-4-10-19(16)25(22,23)15-6-2-1-3-7-15/h1-3,6-9,11,18H,4-5,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLNIKQLAJVWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)CBr)N(C1)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)

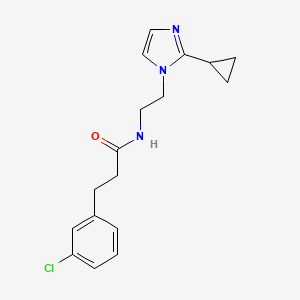

![2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2749666.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)

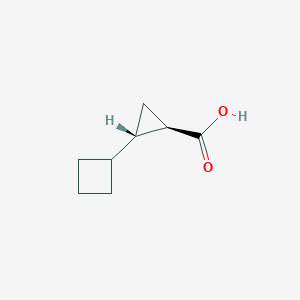

![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)

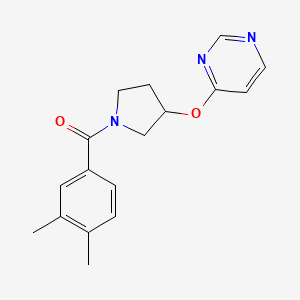

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)

![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)